molecular formula C16H16N4O2S B12603597 9H-Purine-9-acetic acid, 6-[(4-methylphenyl)thio]-, ethyl ester CAS No. 646509-76-4

9H-Purine-9-acetic acid, 6-[(4-methylphenyl)thio]-, ethyl ester

Cat. No.: B12603597
CAS No.: 646509-76-4
M. Wt: 328.4 g/mol
InChI Key: XOCNEGNZFYDCDH-UHFFFAOYSA-N
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Description

9H-Purine-9-acetic acid, 6-[(4-methylphenyl)thio]-, ethyl ester: is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purine-9-acetic acid, 6-[(4-methylphenyl)thio]-, ethyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with purine derivatives and 4-methylphenylthiol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.

    Esterification: The final step involves esterification with ethanol in the presence of an acid catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the purine ring or the acetic acid group, potentially leading to the formation of dihydropurine derivatives.

    Substitution: The 4-methylphenylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropurine derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic reactions.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Molecular Probes: It can be used as a molecular probe to study nucleic acid interactions.

Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting purine-related pathways.

    Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.

Industry:

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other chemicals.

    Agriculture: It may have applications in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 9H-Purine-9-acetic acid, 6-[(4-methylphenyl)thio]-, ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound’s purine ring can mimic natural nucleotides, allowing it to bind to nucleotide-binding sites on enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The 4-methylphenylthio group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 9H-Purine-9-acetic acid, 6-[(p-chlorophenyl)amino)-, ethyl ester
  • Ethyl (6-chloro-9H-purin-9-yl)acetate
  • Acetic acid, 4-methylphenyl ester

Comparison:

  • Structural Differences: The presence of different substituents (e.g., 4-methylphenylthio vs. p-chlorophenylamino) leads to variations in chemical properties and reactivity.
  • Biological Activity: The unique substituents can result in different biological activities, making each compound suitable for specific applications.
  • Chemical Reactivity: The type of substituent affects the compound’s reactivity in chemical reactions, influencing its suitability for various synthetic applications.

Properties

CAS No.

646509-76-4

Molecular Formula

C16H16N4O2S

Molecular Weight

328.4 g/mol

IUPAC Name

ethyl 2-[6-(4-methylphenyl)sulfanylpurin-9-yl]acetate

InChI

InChI=1S/C16H16N4O2S/c1-3-22-13(21)8-20-10-19-14-15(20)17-9-18-16(14)23-12-6-4-11(2)5-7-12/h4-7,9-10H,3,8H2,1-2H3

InChI Key

XOCNEGNZFYDCDH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=NC2=C1N=CN=C2SC3=CC=C(C=C3)C

Origin of Product

United States

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